molecular formula C20H17IN2O3 B298204 Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate

Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate

Cat. No. B298204
M. Wt: 460.3 g/mol
InChI Key: DAAUIIPLTWHWOM-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate in lab experiments is its potential to inhibit inflammation and oxidative stress. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate involves the reaction of 4-(2-furyl)benzoic acid with thionyl chloride, followed by the addition of ethyl alcohol and hydrazine hydrate. The reaction is then heated at reflux temperature, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate

Molecular Formula

C20H17IN2O3

Molecular Weight

460.3 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H17IN2O3/c1-2-25-20(24)15-5-3-14(4-6-15)19-12-11-18(26-19)13-22-23-17-9-7-16(21)8-10-17/h3-13,23H,2H2,1H3/b22-13-

InChI Key

DAAUIIPLTWHWOM-XKZIYDEJSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC3=CC=C(C=C3)I

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I

Origin of Product

United States

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